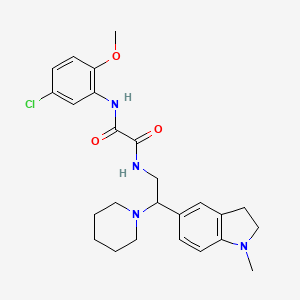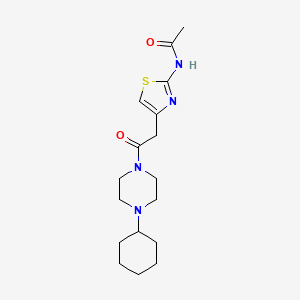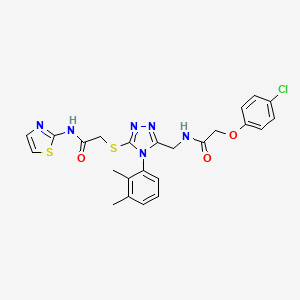![molecular formula C9H13N3O2 B2563823 (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol CAS No. 1932143-40-2](/img/structure/B2563823.png)
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol, also known as Emtricitabine, is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of human immunodeficiency virus (HIV) infection. Emtricitabine is a synthetic cytosine analogue that inhibits the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV. In
Mécanisme D'action
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole inhibits the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV. Reverse transcriptase converts viral RNA into DNA, which is then integrated into the host cell's genome. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is incorporated into the growing viral DNA chain, causing premature termination of the chain and preventing further viral replication.
Biochemical and Physiological Effects
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole has been shown to be effective in reducing viral load and increasing CD4+ cell counts in HIV-infected individuals. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is generally well-tolerated, with common side effects including headache, nausea, and diarrhea. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole has a long half-life, allowing for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is a widely used antiretroviral drug, and its mechanism of action has been extensively studied. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is generally well-tolerated, making it a useful tool for studying the effects of reverse transcriptase inhibition. However, (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is not effective against all strains of HIV, and the development of drug-resistant strains is a concern.
Orientations Futures
Future research on (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole could focus on its potential use in the prevention of HIV transmission. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole has been shown to be effective in reducing the risk of HIV infection in high-risk populations. In addition, (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole could be investigated for its activity against other viruses, such as hepatitis B virus. Finally, the development of new (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole analogues with improved efficacy and reduced toxicity could be an area of future research.
Méthodes De Synthèse
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is synthesized from 2'-deoxy-5-fluoro-3',5'-di-O-benzoyl-β-D-cytidine. The synthesis involves the protection of the 5'-hydroxyl group with a benzoyl group, followed by the fluorination of the 5-position with tetra-n-butylammonium fluoride. The benzoyl group is then removed, and the resulting intermediate is treated with 4-methylpyrimidine-2-amine to form (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole.
Applications De Recherche Scientifique
(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole is used in the treatment of HIV infection. It is often used in combination with other antiretroviral drugs to prevent the development of drug-resistant strains of HIV. (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole has also been studied for its potential use in the prevention of HIV transmission. In addition, (3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ole has been investigated for its activity against other viruses, such as hepatitis B virus.
Propriétés
IUPAC Name |
(3S,4R)-4-[(4-methylpyrimidin-2-yl)amino]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-2-3-10-9(11-6)12-7-4-14-5-8(7)13/h2-3,7-8,13H,4-5H2,1H3,(H,10,11,12)/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACYQJOTESNKBZ-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2COCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)N[C@@H]2COC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2563742.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2563745.png)
![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B2563748.png)



![1-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2563754.png)



![N'-(4-chlorophenyl)-N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2563762.png)
![4-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2563763.png)